N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
Overview
Description
N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is an organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a phenyl group and an acetamide moiety. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to exhibit a variety of biological activities . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Mode of Action
Coumarin derivatives have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Coumarin derivatives have been known to inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication. The downstream effects of this inhibition would include disruption of bacterial growth and proliferation.
Result of Action
Coumarin derivatives have been known to exhibit significant inhibitory activity against the growth of tested bacterial strains . Some of them have been found to be potent antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Coumarin derivatives have been reported to exhibit significant inhibitory activity against the growth of certain bacterial strains . This suggests that N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide may interact with enzymes, proteins, and other biomolecules in these organisms.
Cellular Effects
Given the antimicrobial activity of similar compounds , it is possible that it may influence cell function by disrupting cell signaling pathways, gene expression, or cellular metabolism in susceptible organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-phenyl-2H-chromen-2-one.
Esterification: The hydroxyl group at the 7-position of the chromen ring is esterified using ethyl chloroacetate in the presence of a base such as potassium carbonate.
Amidation: The ester is then reacted with diethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Esterification: Using industrial reactors to carry out the esterification step efficiently.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide .
- N,N-diethyl-2-(4-phenylamino-7-methoxy-quinazolin-6-yloxy)acetamide .
Uniqueness
N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-22(4-2)20(23)14-25-16-10-11-17-18(15-8-6-5-7-9-15)13-21(24)26-19(17)12-16/h5-13H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXSCBZTYQNSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323509 | |
Record name | N,N-diethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
406475-53-4 | |
Record name | N,N-diethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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